5-(2-Methoxyethoxy)furan-2-carbaldehyde

Description

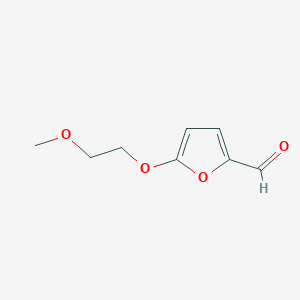

5-(2-Methoxyethoxy)furan-2-carbaldehyde is a furan-derived aldehyde characterized by a methoxyethoxy (-OCH2CH2OCH3) substituent at the 5-position of the furan ring and an aldehyde functional group at the 2-position. This compound belongs to a broader class of 5-substituted furan-2-carbaldehydes, which are widely studied for their synthetic versatility and applications in pharmaceuticals, agrochemicals, and materials science. The methoxyethoxy group introduces both electron-donating and steric effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-(2-methoxyethoxy)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-10-4-5-11-8-3-2-7(6-9)12-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBYBBJRZRCVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate reagents to introduce the methoxyethoxy and aldehyde functionalities. One common method involves the use of 2-furaldehyde as a starting material, which undergoes a series of reactions including etherification and formylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: 5-(2-Methoxyethoxy)furan-2-carboxylic acid.

Reduction: 5-(2-Methoxyethoxy)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Methoxyethoxy)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thermodynamic and Physical Properties

Substituents significantly affect thermodynamic stability and phase behavior:

- Nitrophenyl Derivatives: 5-(2-/3-/4-Nitrophenyl)furan-2-carbaldehyde isomers exhibit high sublimation enthalpies (∆subH° ≈ 100–110 kJ·mol⁻¹) due to strong intermolecular interactions from nitro groups. Their crystalline stability under normal conditions makes them suitable for high-temperature applications .

- Alkoxy Derivatives : Compounds like 5-(methoxymethyl)furan-2-carbaldehyde and 5-(ethoxymethyl)furan-2-carbaldehyde are less polar than nitro-substituted analogs, leading to lower melting points and higher volatility. These properties are critical in purification and formulation processes .

Chemical Reactivity :

- Electrophilic Substitution: Nitrophenyl derivatives undergo electrophilic reactions at the nitro group, while alkoxy-substituted compounds favor aldehyde-mediated condensations (e.g., Knoevenagel reactions for thiazolidinedione synthesis) .

- Biological Activity :

- Anti-inflammatory Effects : 5-(Hydroxymethyl)furan-2-carbaldehyde derivatives inhibit nitric oxide production in RAW264.7 cells (IC50 = 6.37–29.04 μM) .

- Antimicrobial Activity : Chloro- and fluoro-substituted analogs (e.g., 5-(3-chloro-4-fluorophenyl)furan-2-carbaldehyde) show efficacy against Staphylococcus aureus and Aspergillus niger .

Data Table: Key Properties of Structural Analogs

Biological Activity

5-(2-Methoxyethoxy)furan-2-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring with a methoxyethoxy substitution at the 5-position and an aldehyde group at the 2-position. This unique structure influences its chemical reactivity and interactions with biological targets.

Key Structural Features:

- Furan Ring: Contributes to electron-rich properties, facilitating interactions with various biomolecules.

- Methoxyethoxy Group: Enhances solubility and potential bioavailability compared to other furan derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the furan ring may engage in π-π interactions with aromatic residues in proteins, further influencing biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antibacterial agents .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay. The compound demonstrated significant radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related diseases .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

| Cell Line | IC50 (µM) |

|---|---|

| HuTu80 (colorectal cancer) | 13.36 |

| LNCaP (prostate cancer) | 34.84 |

These findings highlight its potential as an antiproliferative agent against specific cancer types .

Case Studies

- Antibacterial Efficacy: A study conducted on the antibacterial properties of this compound revealed that it outperformed several conventional antibiotics against resistant strains of Staphylococcus aureus, indicating its potential utility in treating infections caused by multidrug-resistant bacteria .

- Cytotoxicity Assessment: In a recent investigation, the compound was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards HuTu80 cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.